Ebopiprant hydrochloride

FP receptor antagonist Receptor binding affinity Selectivity profiling

Ebopiprant HCl is a selective oral PGF2α FP antagonist prodrug (OBE022) with a differentiated non-NSAID tocolytic profile. Rapidly converts to active metabolite OBE002. In PROLONG Phase 2a, adjunctive use with atosiban reduced 48h preterm delivery probability. Preclinically avoids indomethacin-associated fetal ductus constriction. Ideal for myometrial contractility, PK/PD, and combination tocolytic studies.

Molecular Formula C30H35ClFN3O5S2
Molecular Weight 636.2 g/mol
CAS No. 2005486-32-6
Cat. No. B1193340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEbopiprant hydrochloride
CAS2005486-32-6
SynonymsOBE-022;  OBE 022;  OBE022
Molecular FormulaC30H35ClFN3O5S2
Molecular Weight636.2 g/mol
Structural Identifiers
InChIInChI=1S/C30H34FN3O5S2.ClH/c1-20(2)27(32)30(36)39-18-16-26(23-8-12-24(31)13-9-23)33-28(35)29-34(17-19-40-29)41(37,38)25-14-10-22(11-15-25)21-6-4-3-5-7-21;/h3-15,20,26-27,29H,16-19,32H2,1-2H3,(H,33,35);1H/t26-,27-,29-;/m0./s1
InChIKeyBKHLLRSGQHTVMA-VFGMFICWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ebopiprant Hydrochloride (OBE022): An Orally Active, Selective PGF2α Receptor Antagonist


Ebopiprant hydrochloride (CAS 2005486-32-6), also known as OBE022, is a small-molecule, orally active prodrug that acts as a selective antagonist of the prostaglandin F2α (PGF2α) receptor (FP receptor) [1]. It is under clinical investigation for delaying spontaneous preterm birth. The hydrochloride salt form (C30H35ClFN3O5S2) is the active pharmaceutical ingredient evaluated in preclinical studies and Phase 1/2a clinical trials [2]. After oral administration, ebopiprant is rapidly converted to its equally active metabolite OBE002, which mediates the tocolytic (anti-contractile) effects by blocking PGF2α-mediated uterine contractions [3].

Why In-Class Tocolytic Agents Cannot Substitute for Ebopiprant Hydrochloride


Ebopiprant's mechanism of action—selective antagonism of the FP receptor—differs fundamentally from that of other tocolytic agents such as NSAIDs (e.g., indomethacin, which broadly inhibits prostaglandin synthesis), oxytocin receptor antagonists (e.g., atosiban), or calcium channel blockers (e.g., nifedipine) [1]. As a result, ebopiprant's efficacy-safety profile, including its potential to avoid NSAID-associated fetal renal and cardiovascular toxicity, is not interchangeable with these alternatives [2]. Furthermore, its clinical use has been established as an adjunct to atosiban infusion, with the combination showing a potential to reduce the probability of delivery within 48 hours—a benefit not observed with atosiban alone [3]. Therefore, substitution with a generic in-class compound is not supported by the available evidence.

Quantitative Evidence for Ebopiprant Hydrochloride Differentiation


Receptor Binding Selectivity: Human FP Receptor (Ki) vs. Indomethacin and Atosiban

Ebopiprant's active metabolite OBE002 demonstrates high binding affinity for the human FP receptor, with a Ki of 6 nM [1]. In contrast, indomethacin, a non-selective NSAID, does not directly bind the FP receptor but inhibits prostaglandin synthesis [2]. Atosiban, an oxytocin receptor antagonist, binds the human oxytocin receptor with a Ki of 81 nM and the vasopressin V1a receptor with a Ki of 3.5 nM, demonstrating a different pharmacological target . Ebopiprant's selectivity for the FP receptor (with no activity against other human PG receptor subtypes) differentiates its mechanism from broader-acting tocolytics .

FP receptor antagonist Receptor binding affinity Selectivity profiling

Fetal Safety Profile: Absence of Ductus Arteriosus Constriction vs. Indomethacin

In preclinical studies, OBE022 and its metabolite OBE002 did not cause constriction of the fetal ductus arteriosus, whereas indomethacin, a non-selective prostaglandin synthesis inhibitor, significantly constricted the ductus arteriosus in a fetal sheep model [1]. In the same study, indomethacin reduced the inner diameter of the ductus arteriosus by approximately 50% compared to vehicle control, while OBE022 had no measurable effect [1].

Fetal safety Ductus arteriosus Tocolytic

Clinical Efficacy: Reduction in Delivery Within 48 Hours vs. Placebo (+ Atosiban Background)

In a Phase 2a randomized, double-blind, placebo-controlled trial (PROLONG; NCT03369262), adding ebopiprant to atosiban infusion reduced the rate of delivery within 48 hours. In the overall population (N=113), delivery occurred in 12.5% (7/56) of women receiving ebopiprant versus 21.8% (12/55) in the placebo group, resulting in an adjusted odds ratio of 0.52 (90% CI: 0.22–1.23) [1]. For singleton pregnancies, the difference was more pronounced (12.5% vs. 26.8%) [2].

Phase 2a Preterm labor Clinical trial

Ex Vivo Potentiation of Tocolysis: Combination with Atosiban or Nifedipine

In ex vivo studies using human myometrial strips, OBE002 (the active metabolite) inhibited spontaneous, oxytocin-induced, and PGF2α-induced contractions. When combined with atosiban (an oxytocin antagonist) or nifedipine (a calcium channel blocker), the inhibitory effect was significantly enhanced beyond the effect of either drug alone [1]. For example, the combination of OBE002 (1 µM) with atosiban (1 µM) reduced the area under the contraction curve by 85% compared to 60% with atosiban alone (estimated from published graphs) [1].

Human myometrium Combination therapy Tocolytic

Human Pharmacokinetics: Rapid Conversion to Active Metabolite and Half-Life

Following oral administration of ebopiprant (prodrug) in healthy postmenopausal women, the active metabolite OBE002 reached plasma levels anticipated to be clinically relevant within 1 hour [1]. The mean half-life of OBE002 was 8–11 hours after a single dose and 22–29 hours after multiple doses, supporting twice-daily dosing in clinical trials [1]. This contrasts with atosiban, which requires continuous intravenous infusion due to its short half-life [2].

Pharmacokinetics Prodrug Half-life

In Vivo Delay of Preterm Birth: RU486-Induced Model in Mice

In a pregnant mouse model of RU486-induced preterm parturition, oral administration of OBE022 (100 mg/kg) significantly delayed the time to delivery compared to vehicle control [1]. The combination of OBE022 with nifedipine produced a synergistic delay, with the median time to delivery extended by approximately 12 hours compared to vehicle and by 6 hours compared to nifedipine alone [1].

Animal model Parturition delay Combination therapy

High-Value Research Applications of Ebopiprant Hydrochloride


Investigational Tocolytic for Preterm Labor: Adjunctive Therapy with Atosiban

Ebopiprant hydrochloride is suitable for clinical research studies evaluating tocolytic efficacy in women with threatened spontaneous preterm labor, particularly as an adjunct to standard atosiban infusion. The Phase 2a PROLONG trial demonstrated a potential reduction in delivery within 48 hours when ebopiprant was added to atosiban [1]. Researchers can investigate optimal dosing regimens, efficacy in singleton pregnancies, and long-term neonatal outcomes.

Preclinical Studies on FP Receptor-Mediated Uterine Contractility

Ebopiprant and its active metabolite OBE002 serve as potent and selective pharmacological tools for dissecting the role of the FP receptor in myometrial contractility. Ex vivo studies using human myometrial strips have shown that OBE002 inhibits spontaneous, oxytocin-induced, and PGF2α-induced contractions, and synergizes with other tocolytics [2]. This makes the compound valuable for basic research into parturition mechanisms and for screening potential combination therapies.

Pharmacokinetic/Pharmacodynamic Modeling of Oral Prodrugs

Ebopiprant is an orally bioavailable prodrug that is rapidly converted to OBE002, with plasma levels reaching therapeutic relevance within 1 hour and a half-life suitable for twice-daily dosing [3]. This profile makes it an ideal candidate for PK/PD modeling studies focused on optimizing oral tocolytic therapy and understanding the relationship between exposure and uterine quiescence.

Comparative Safety Studies Evaluating Fetal Cardiovascular Effects

Given its lack of fetal ductus arteriosus constriction in preclinical models—unlike indomethacin—ebopiprant is a valuable reference compound for studies aiming to differentiate the fetal safety profiles of tocolytic agents [2]. Researchers can use ebopiprant to investigate FP receptor-specific effects on fetal circulation and renal function without the confounding effects of broad prostaglandin synthesis inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ebopiprant hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.